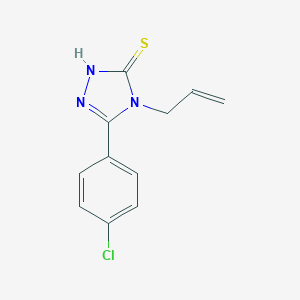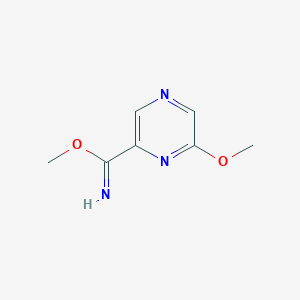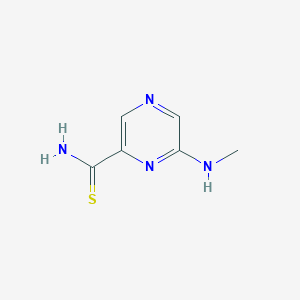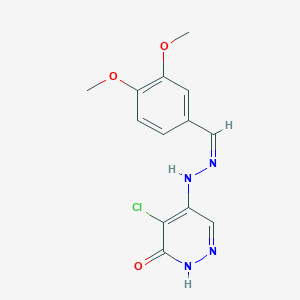
3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, also known as DMPOH, is a chemical compound that has been used in various scientific research applications. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In
作用機序
The mechanism of action of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves its ability to chelate metal ions, such as iron and copper. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone can form stable complexes with these metal ions, which can then affect various biochemical and physiological processes. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has also been found to have antioxidant properties, which may contribute to its potential anticancer activity.
生化学的および生理学的効果
3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune system. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in lab experiments is its ability to chelate metal ions, which can be useful in studying various biochemical and physiological processes. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is also relatively stable and easy to handle, which makes it a convenient reagent to use. However, one limitation of using 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is its potential toxicity, which can affect the results of experiments if not properly controlled.
将来の方向性
There are several future directions for the study of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone. One potential direction is the development of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone-based fluorescent probes for the detection of reactive oxygen species in cells. Another direction is the investigation of the potential use of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone as an anticancer agent, either alone or in combination with other drugs. Further studies are also needed to determine the safety and toxicity of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, as well as its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is a chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has the potential to be a useful reagent in the study of various biochemical and physiological processes, and further research is needed to fully understand its potential applications.
合成法
The synthesis of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the reaction of 3,4-dimethoxybenzaldehyde with 5-chloro-6-oxo-1,6-dihydro-4-pyridazinecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, which is a yellow crystalline powder. The purity and yield of 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone can be improved by using different reaction conditions and purification methods.
科学的研究の応用
3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been used in various scientific research applications, including as a reagent for the determination of iron in biological samples, as a chelating agent for the removal of heavy metals from wastewater, and as a potential anticancer agent. 3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells.
特性
CAS番号 |
6954-03-6 |
|---|---|
製品名 |
3,4-Dimethoxybenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone |
分子式 |
C13H13ClN4O3 |
分子量 |
308.72 g/mol |
IUPAC名 |
5-chloro-4-[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H13ClN4O3/c1-20-10-4-3-8(5-11(10)21-2)6-15-17-9-7-16-18-13(19)12(9)14/h3-7H,1-2H3,(H2,17,18,19)/b15-6- |
InChIキー |
AFGYARYQKBZNCK-UUASQNMZSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)OC |
SMILES |
COC1=C(C=C(C=C1)C=NNC2=C(C(=O)NN=C2)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=NNC2=C(C(=O)NN=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




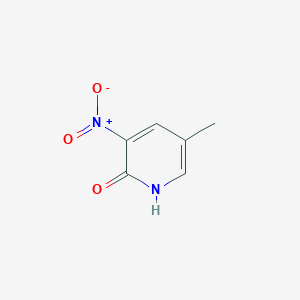
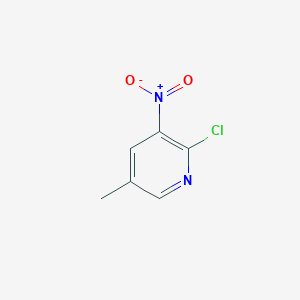

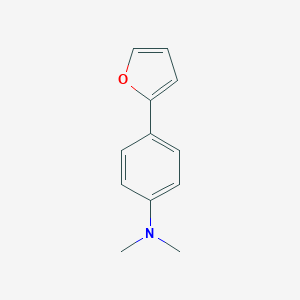

![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)

![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)
